molecular formula C17H18FNO2 B2903211 (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone CAS No. 1797901-92-8

(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone

Cat. No.: B2903211
CAS No.: 1797901-92-8
M. Wt: 287.334
InChI Key: NMKNEZPGWRFCBM-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmacological research. This synthetic molecule features a unique structure combining azepane and furan heterocycles with a fluorophenyl group, suggesting potential for diverse receptor interactions. Its primary research application is as a lead compound or chemical intermediate in the exploration of new therapeutic agents. Researchers are investigating its possible mechanisms of action, which may include activity at neurological or enzymatic targets, given the known bioactivity profiles of similar aryl and heteroaromatic systems. This product is provided for research purposes strictly in laboratory settings. It is not intended for diagnostic or therapeutic use and is unequivocally not for human consumption. Researchers should conduct all necessary characterization, including structural analysis via NMR and mass spectrometry, and functional assays to determine its specific properties and applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKNEZPGWRFCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction using furan-3-carboxylic acid chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the azepane ring can form hydrogen bonds with amino acid residues. The furan ring may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Reference
Target Compound C₁₇H₁₈FNO₂ 295.33 Azepane, 4-fluorophenyl, furan N/A -
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone C₁₇H₂₁FN₂O 296.36 Azepane, amino, 4-fluorophenyl N/A
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone C₁₅H₂₀FNO 249.33 Azepane, acetyl N/A

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl, oxadiazole) enhance stability but may reduce bioavailability. The target compound’s furan-methanone balance could optimize lipophilicity and metabolic resistance .

Biological Activity

(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone is a synthetic organic compound characterized by its unique structural features, which include a fluorophenyl group, an azepane ring, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Azepane Ring : Provides flexibility and can participate in hydrogen bonding.
  • Furan Moiety : Known for its ability to engage in π-π stacking interactions, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

  • Hydrophobic Interactions : The fluorophenyl group may interact with hydrophobic pockets within proteins.
  • Hydrogen Bonding : The azepane ring can form hydrogen bonds with amino acid residues in target proteins.
  • π-π Stacking : The furan ring may engage in π-π stacking interactions, enhancing binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antimicrobial properties. The unique combination of functional groups in this compound may enhance its efficacy against various pathogens.

Antitumor Effects

Studies have indicated that related compounds exhibit antitumor activity. The structural features of this compound may contribute to its potential as an antitumor agent by targeting cancer cell proliferation pathways.

Neuroprotective Properties

The compound's design suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter receptors could provide therapeutic benefits for conditions such as anxiety and depression.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
(3-(4-Fluorophenyl)azepan-1-yl)(benzofuran-3-yl)methanoneBenzofuran instead of furanAntitumor activity
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanoneThiophene moietyAntimicrobial properties
(3-(4-Fluorophenyl)azepan-1-yl)(pyran-3-yl)methanonePyran ringAnalgesic effects

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Antitumor Activity : A compound similar in structure was evaluated in vitro against various cancer cell lines, showing IC50 values indicating significant cytotoxicity .
  • Neuropharmacological Assessment : Research demonstrated that modifications to the azepane ring could enhance neuroprotective effects, suggesting potential for treating neurodegenerative diseases .
  • Antimicrobial Efficacy Testing : A series of derivatives were tested against bacterial strains, revealing that the presence of the furan moiety significantly increased antibacterial potency .

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm) and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 287.334 (C17_{17}H18_{18}FNO2_2) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretching (~1680 cm1^{-1}) and C-F bonds (~1220 cm1^{-1}) .

How can researchers predict the biological targets of this compound?

Q. Advanced Prediction Strategies :

  • In Silico Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) based on structural analogs .
  • Pharmacophore Mapping : Identify key motifs (e.g., fluorophenyl for lipophilicity, azepane for conformational flexibility) using tools like Schrödinger’s Phase .
  • In Vitro Assays : Screen against kinase panels or GPCR libraries to validate predicted targets .

What strategies resolve contradictions in reported pharmacological data for azepane-containing compounds like this molecule?

Q. Advanced Data Reconciliation :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed cell lines, ATP concentrations) to rule out experimental variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., piperazine or morpholine derivatives) to isolate substituent-specific effects .

How does the reactivity of this compound vary under acidic vs. basic conditions?

Q. Advanced Reactivity Analysis :

  • Acidic Conditions : Protonation of the azepane nitrogen enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis of the ketone to carboxylic acid) .
  • Basic Conditions : Deprotonation of the furan oxygen may trigger ring-opening reactions or Michael additions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while protic solvents favor elimination .

What methodologies enable comparative studies of this compound’s efficacy against neurodegenerative targets vs. its structural analogs?

Q. Advanced Comparative Design :

  • Structural Overlay : Use X-ray crystallography or computational modeling to compare binding poses with analogs (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) .
  • Kinetic Assays : Measure IC50_{50} values for acetylcholinesterase or NMDA receptor inhibition .
  • ADME Profiling : Compare bioavailability and blood-brain barrier penetration using PAMPA assays .

How can researchers validate the metabolic stability of this compound in preclinical models?

Q. Advanced Pharmacokinetic Methods :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • Radiolabeled Tracing : Use 14C^{14}C-labeled compound to track metabolite formation via scintillation counting .
  • In Vivo PK Studies : Administer orally to rodents and measure plasma half-life using LC-MS/MS .

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